![molecular formula C22H19ClN2O2 B7710741 N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)
N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide, also known as BEPAH, is a chemical compound that has been widely studied for its potential applications in pharmaceuticals. It belongs to the class of hydrazones and has been found to possess various biological properties that make it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in disease progression. It may also exert its effects by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide is its versatility. It can be easily synthesized in the laboratory and has been found to possess a range of biological properties. However, its use in lab experiments may be limited by its low solubility and stability, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide. One area of focus is the development of novel drug formulations that can improve its bioavailability and efficacy. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, there is a need for further studies to evaluate its safety and toxicity in vivo.
Synthesis Methods
N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide can be synthesized through a multi-step reaction involving the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with phenylacetohydrazide. The reaction is catalyzed by an acid and requires careful control of reaction conditions to obtain high yields and purity.
Scientific Research Applications
N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c23-20-10-6-19(7-11-20)16-27-21-12-8-18(9-13-21)15-24-25-22(26)14-17-4-2-1-3-5-17/h1-13,15H,14,16H2,(H,25,26)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIZXDMDGQBQRS-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.